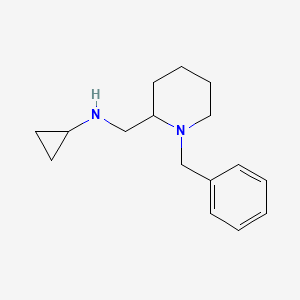

(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine

Description

(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine (CAS: 1342156-65-3) is a piperidine-derived amine featuring a benzyl group at the 1-position of the piperidine ring and a cyclopropyl-amine substituent at the 2-methyl position. Its molecular weight is 287.45 g/mol (calculated from formula C₁₈H₂₅N₂) .

Properties

IUPAC Name |

N-[(1-benzylpiperidin-2-yl)methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-2-6-14(7-3-1)13-18-11-5-4-8-16(18)12-17-15-9-10-15/h1-3,6-7,15-17H,4-5,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFGATQHUHNXNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CNC2CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The benzyl group can be introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine derivative in the presence of a base .

Industrial Production Methods

Industrial production of (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Bases: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against influenza viruses. Research indicates that derivatives of N-benzyl 4,4-disubstituted piperidines exhibit significant inhibitory activity against H1N1 influenza virus by interfering with hemagglutinin-mediated membrane fusion.

Key Findings:

- Mechanism of Action : The compound acts as a fusion inhibitor by binding to specific sites on the hemagglutinin protein, preventing viral entry into host cells. This mechanism was elucidated through computational modeling and structure-activity relationship (SAR) studies, which identified critical interactions between the compound and the viral proteins .

- Efficacy : The presence of the benzyl group in the piperidine structure was crucial for maintaining antiviral activity, as modifications that eliminated this moiety significantly reduced efficacy .

Anticancer Applications

The compound has also been investigated for its anticancer properties. It is part of a broader class of cyclopropyl amide derivatives that have shown promise in treating various cancers.

Therapeutic Potential:

- Targeting NAMPT : The compound has been identified as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis, which is critical for cancer cell metabolism. Inhibition of NAMPT can lead to decreased tumor growth and survival .

- In Vivo Studies : Preclinical studies demonstrated that certain derivatives of this compound led to reduced tumor volumes in murine models without significant side effects, indicating a favorable safety profile .

Pharmacological Insights

The pharmacological profile of (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine suggests several advantages:

- Selectivity : The compound exhibits selective inhibition against specific targets, such as P-glycoprotein (P-gp), which is involved in drug efflux in cancer cells. This selectivity may enhance its therapeutic efficacy while minimizing off-target effects .

- Drug-Like Properties : Studies have shown that modifications to enhance lipophilicity and optimize binding interactions can significantly improve the compound's potency, making it a viable candidate for further drug development .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine involves its interaction with specific molecular targets and pathways. The piperidine ring and benzyl group are known to interact with neurotransmitter receptors, potentially modulating their activity . The cyclopropylamine moiety may also play a role in inhibiting certain enzymes or signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key analogs and their structural differences:

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | CAS Number | Key Differences |

|---|---|---|---|---|---|

| (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine | Piperidine | Benzyl (1-position), cyclopropyl-amine (2-methyl) | 287.45 | 1342156-65-3 | Reference compound |

| (1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine | Pyrrolidine | Benzyl (1-position), cyclopropyl-amine (2-methyl) | ~273.4* | Not provided | 5-membered ring (vs. 6-membered piperidine); increased ring strain, altered basicity |

| [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-benzyl-cyclopropyl-amine | Piperidine | Benzyl (1-position), cyclopropyl-amine (2-methyl), amino-ethyl side chain | 287.45 | 1353976-25-6 | Additional amino-ethyl group; enhanced polarity and hydrogen-bonding potential |

| (1-Cyclopropylethyl)[2-(piperidin-1-yl)ethyl]amine | Piperidine | Cyclopropylethyl, piperidinylethyl | 196.33 | 1594073-19-4 | Linear ethyl linkers; reduced aromaticity (no benzyl group) |

| Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine | Pyrazole | Cyclopropyl-amine, methyl-pyrazole | 198.24 | Not provided | Aromatic pyrazole core (vs. aliphatic piperidine); distinct electronic properties |

*Calculated based on pyrrolidine core (C₅H₁₀N) and substituents.

Physicochemical and Functional Properties

Ring Size and Basicity :

- Piperidine derivatives (6-membered ring) exhibit lower ring strain and higher basicity (pKa ~11) compared to pyrrolidine analogs (5-membered, pKa ~10) . This impacts solubility and interaction with biological targets.

- Cyclopropyl-amine substituents contribute to metabolic stability due to the strained cyclopropane ring, a feature shared across analogs .

- Lipophilicity: The benzyl group in (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine increases lipophilicity (logP ~3.5 estimated) compared to non-aromatic analogs like (1-Cyclopropylethyl)[2-(piperidin-1-yl)ethyl]amine (logP ~2.1) .

Synthetic Accessibility :

Research Implications

- Drug Discovery : The benzyl-piperidine scaffold is prevalent in CNS-targeting molecules due to its ability to cross the blood-brain barrier. Analogs with pyrazole or pyrrolidine cores may shift target selectivity .

- Structural Optimization: Adding polar groups (e.g., amino-ethyl in ) could improve aqueous solubility for in vivo studies.

Biological Activity

(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine is a piperidine derivative that has garnered attention for its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry, particularly in the fields of cancer therapy, neurodegenerative diseases, and as potential antiviral agents. This article explores the biological activity of this compound through a review of recent studies, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : C_{14}H_{20}N_{2}

- Molecular Weight : 220.33 g/mol

- Structural Features : The presence of a piperidine ring and a benzyl group contributes to its pharmacological properties.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine. For instance:

- Mechanism : The compound has shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Case Study : A study involving a related piperidine derivative demonstrated enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

2. Neuroprotective Effects

Piperidine derivatives are also being explored for their neuroprotective effects, particularly in Alzheimer's disease:

- Cholinesterase Inhibition : Compounds with similar structures have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the management of Alzheimer's disease .

- Antioxidant Properties : Some derivatives exhibit antioxidant activities that may contribute to neuroprotection by reducing oxidative stress in neuronal cells .

3. Antiviral Activity

The antiviral potential of piperidine derivatives has been investigated, particularly against influenza viruses:

- Mechanism : Compounds similar to (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine have been shown to inhibit hemagglutinin-mediated membrane fusion, a critical step in viral entry into host cells .

- Efficacy : A study reported that N-benzyl piperidine derivatives displayed significant antiviral activity against H1N1 strains, indicating their potential as antiviral agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of piperidine derivatives. Key findings include:

Case Studies

Several case studies have been published that illustrate the biological activity of compounds related to (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine:

- Anticancer Study : A derivative showed significant apoptosis induction in cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Study : An analogue demonstrated improved cognitive function in animal models by inhibiting cholinesterase enzymes.

- Antiviral Study : A related compound was effective against multiple strains of influenza, warranting further investigation into its mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.